N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 3,4-difluorophenyl group. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUYNDERREXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorinated aniline derivatives.
Coupling Reactions: The final step involves coupling the oxazole ring with the difluorophenyl and phenyl groups under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using efficient catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Scientific Research Applications
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The difluorophenyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide and its analogs:
*Calculated based on analogous structures.
Structural and Functional Insights
Substituent Effects on Bioactivity: The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to the 4-ethoxyphenyl analog (322.358 g/mol), as fluorine atoms reduce oxidative degradation . The 4-hydroxyphenyl derivative (294.305 g/mol) exhibits higher polarity, which may improve aqueous solubility but reduce membrane permeability .
Physicochemical Properties :
- Lipophilicity trends correlate with substituent hydrophobicity: ethoxy > difluorophenyl > hydroxyphenyl .
- The tetrazole-furan hybrid (511.47 g/mol) introduces conformational rigidity, favoring interactions with enzymes like kinases or proteases .
Research Findings
- Antimicrobial Activity : The dimethoxyphenylmethyl analog (404.82 g/mol) demonstrated moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to its planar aromatic system disrupting bacterial membranes .
- Metabolic Stability: Fluorinated analogs (e.g., the target compound) show <20% degradation in human liver microsomes after 1 hour, outperforming non-fluorinated variants (>50% degradation) .
- Kinase Inhibition : The tetrazole-furan derivative (511.47 g/mol) inhibited EGFR kinase with IC₅₀ = 0.12 µM, leveraging its extended π-system for ATP-binding site interactions .
Biological Activity
N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings, including biological evaluations, structure-activity relationships, and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H14F2N2O2
- Molecular Weight : 302.29 g/mol
Biological Activity Overview
Recent studies have demonstrated that oxazole derivatives exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound this compound has shown promising results in several assays.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 2.3 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung) | 3.0 | Inhibition of proliferation |
These results indicate that the compound possesses significant cytotoxicity against breast and cervical cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives can often be correlated with their structural features. The presence of fluorine substituents in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins. Studies suggest that modifications at the 4-position of the oxazole ring can lead to increased potency .
Case Studies
- Study on MCF-7 Cell Line :
- Comparative Study with Doxorubicin :
Chemical Reactions Analysis
Nucleophilic Substitution at Carboxamide Group
The carboxamide moiety undergoes nucleophilic substitution under basic conditions. In comparative studies with structurally analogous compounds:
The hydrolysis mechanism proceeds through tetrahedral intermediate formation, with fluorine substituents enhancing electrophilicity at the carbonyl carbon .
Electrophilic Aromatic Substitution
The 3,4-difluorophenyl group participates in regioselective electrophilic reactions:
Nitration Studies
textConditions: HNO3/H2SO4 (1:3), 0°C → 25°C, 4 hrs Product: 2-nitro-4,5-difluorophenyl derivative (major) Regioselectivity: 85% para to fluorine Side product: 3-nitro isomer (12%)
X-ray crystallographic data confirms preferential nitration at the 2-position due to fluorine's strong meta-directing effect .
Oxazole Ring Reactivity
The 1,2-oxazole core displays characteristic reactions:
| Reaction | Reagents | Observations |
|---|---|---|
| Ring-opening hydrolysis | 10% NaOH, 80°C | Forms β-keto amide intermediate |
| Cycloaddition | Dipolarophiles (e.g., DMAD) | Forms bicyclic adducts |
| Halogenation | NBS in CCl<sub>4</sub> | Selective bromination at C5 |
Notably, the methyl group at C5 sterically hinders reactions at adjacent positions, directing electrophiles to C3 and C4 .
Metabolic Reactions (In Vivo)
Pharmacokinetic studies in rats reveal three primary metabolic pathways:
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Hepatic hydrolysis :
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Enzyme: Carboxylesterase 1 (CES1)
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Metabolite: 5-methyl-3-phenyloxazole-4-carboxylic acid
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Plasma t<sub>½</sub>: 2.7 hrs
-
-
Fluorophenyl hydroxylation :
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CYP450-mediated (CYP2C9 > CYP3A4)
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Forms 4-hydroxy-3-fluorophenyl derivative
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-
Glucuronidation :
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Site: Carboxylic acid metabolite
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Excretion: 89% renal clearance
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Metabolite profiling shows <2% unchanged compound in plasma after 6 hours .
Stability Under Various Conditions
Accelerated stability testing demonstrates:
textpH Stability Profile: pH 1.2 (simulated gastric fluid): 94% intact after 24 hrs pH 7.4 (blood): 88% intact after 72 hrs pH 9.0: Rapid decomposition (t₁/₂ = 3.2 hrs) Thermal Stability: 100°C (dry): <5% degradation after 48 hrs 40°C/75% RH: 12% degradation after 1 month
Degradation products include dimeric species through azole ring coupling, identified via LC-MS .
Comparative Reaction Kinetics
Second-order rate constants (k<sub>2</sub>, M<sup>-1</sup>s<sup>-1</sup>) for hydrolysis:
| Positional Isomer | k<sub>2</sub> (25°C) | ΔG‡ (kJ/mol) |
|---|---|---|
| 3,4-difluoro (target) | 4.7×10<sup>-4</sup> | 78.2 |
| 2,4-difluoro analog | 3.1×10<sup>-4</sup> | 81.5 |
| Non-fluorinated analog | 1.9×10<sup>-5</sup> | 92.8 |
The enhanced reactivity of the target compound correlates with fluorine's -I effect increasing carbonyl electrophilicity .
This comprehensive analysis establishes that the compound's reactivity profile is governed by electronic effects from fluorine substituents and the oxazole ring's inherent stability. The data provides critical insights for pharmaceutical formulation and synthetic derivatization strategies.
Q & A
Q. What are the established synthetic routes for N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Cyclization : Formation of the isoxazole ring via condensation of β-keto esters or nitrile oxides with appropriate precursors.
- Amide Coupling : Reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride with 3,4-difluoroaniline under basic conditions (e.g., DCM with triethylamine).
- Optimization : Yields are sensitive to temperature (60–80°C) and stoichiometric ratios. For example, excess aniline derivatives improve coupling efficiency, while elevated temperatures risk decomposition of the difluorophenyl group .
Q. How is the compound structurally characterized, and what key features are observed?
- X-ray Crystallography : Reveals planar isoxazole and phenyl rings, with dihedral angles between aromatic systems (e.g., 8.08° in a related difluorophenyl analog). Hydrogen bonds (N–H⋯O, O–H⋯N) stabilize the crystal lattice, often forming R4<sup>4</sup> motifs .
- Spectroscopy : <sup>19</sup>F NMR confirms substitution patterns (δ −138 to −145 ppm for meta/para fluorines). IR shows strong C=O stretching (~1680 cm<sup>−1</sup>) .
Q. What preliminary biological assays are recommended for evaluating bioactivity?
- In vitro Screening : Use kinase inhibition assays (e.g., COX-2 targets) or antimicrobial susceptibility testing (MIC against Gram-positive/negative strains).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- ADME Profiling : Solubility (HPLC), metabolic stability (liver microsomes), and permeability (Caco-2 monolayers) .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine position, methyl groups) affect bioactivity and physicochemical properties?
- Fluorine Effects : 3,4-Difluoro substitution enhances electronegativity and membrane permeability compared to mono-fluoro analogs (e.g., LMQC36 in ). Meta-fluorines increase metabolic stability by reducing CYP450 interactions .
- Methyl Groups : The 5-methyl group on the isoxazole improves lipophilicity (logP ~2.8), correlating with enhanced CNS penetration in analogs like leflunomide derivatives .
- Data Comparison : Conflicting solubility data (e.g., in DMSO vs. aqueous buffers) may arise from crystallinity differences. Use differential scanning calorimetry (DSC) to assess polymorphic forms .
Q. What advanced techniques resolve discrepancies in crystallographic or spectroscopic data?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C18H13F2N2O2) and detects impurities.
- Dynamic NMR : Resolves conformational flexibility (e.g., hindered rotation of the carboxamide group) .
- Synchrotron XRD : Improves resolution for ambiguous hydrogen positions (e.g., disordered methyl groups refined with PART instructions in SHELXL) .
Q. How can computational modeling predict binding modes to therapeutic targets?
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with COX-2 (PDB: 5KIR). The carboxamide group often forms hydrogen bonds with Arg120/His90 residues .
- MD Simulations : Assess stability of ligand-receptor complexes (50 ns trajectories in GROMACS). Fluorine atoms participate in hydrophobic interactions with Val523/Leu352 .
Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling?
- Coupling Reagents : Replace traditional EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency and reduced racemization.
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yields by 15–20% .
- Purification : Use preparative HPLC with C18 columns (ACN/water gradient) to isolate high-purity product (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
